N,N,N',N'-tetraethylicosa-2,10,18-triyne-1,20-diamine
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Overview
Description
N,N,N’,N’-tetraethylicosa-2,10,18-triyne-1,20-diamine: is a complex organic compound characterized by its unique structure, which includes multiple ethyl groups and triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-tetraethylicosa-2,10,18-triyne-1,20-diamine typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with ethyl groups under controlled conditions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as distillation or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-tetraethylicosa-2,10,18-triyne-1,20-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ethyl groups is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Alkyl halides, nucleophiles; often in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, N,N,N’,N’-tetraethylicosa-2,10,18-triyne-1,20-diamine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the investigation of metalloenzymes and their functions.
Medicine: In medicine, this compound may be explored for its potential as a therapeutic agent, particularly in the development of drugs that target specific molecular pathways.
Industry: Industrially, N,N,N’,N’-tetraethylicosa-2,10,18-triyne-1,20-diamine can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism by which N,N,N’,N’-tetraethylicosa-2,10,18-triyne-1,20-diamine exerts its effects involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: A simpler analog with methyl groups instead of ethyl groups.
Triethylenetetramine: Another related compound with additional ethylene linkages.
Properties
IUPAC Name |
N,N,N',N'-tetraethylicosa-2,10,18-triyne-1,20-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N2/c1-5-29(6-2)27-25-23-21-19-17-15-13-11-9-10-12-14-16-18-20-22-24-26-28-30(7-3)8-4/h5-8,11-22,27-28H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJNMXIRYKQHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCCCCCCC#CCCCCCCC#CCN(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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